molecular formula C23H18N2 B12034732 2-(biphenyl-4-yl)-2,3-dihydro-1H-perimidine

2-(biphenyl-4-yl)-2,3-dihydro-1H-perimidine

Cat. No.: B12034732
M. Wt: 322.4 g/mol
InChI Key: QKEKAVLXAZODAJ-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-yl)-2,3-dihydro-1H-perimidine is a nitrogen-rich, tricyclic perimidine derivative of significant interest in medicinal chemistry and organic materials research. This compound is part of the perimidine scaffold, known for its unique electronic properties that allow it to act as both a π-excessive and π-deficient system, facilitating diverse molecular interactions . Researchers value this fused heterocycle for its broad spectrum of potential biological activities. Recent studies highlight that structurally similar perimidine derivatives exhibit promising in vitro antibacterial properties, particularly against Gram-negative bacteria such as Escherichia coli . Furthermore, select 2,3-dihydro-1H-perimidine analogs have demonstrated significant anti-inflammatory activity in pharmacological evaluations, with some compounds showing potent cyclooxygenase (COX) inhibition, which is a key target in anti-inflammatory drug development . The mechanism of action for these effects is under active investigation but is believed to involve interactions with microbial cellular processes and enzyme inhibition . The perimidine core is also recognized for its ability to intercalate with DNA, making it a candidate for developing chemotherapeutic agents and DNA-binding ligands . Beyond pharmacology, perimidine derivatives find applications in material science as dyes, in polymer industries, and as components in optical storage devices and organic solar panels due to their distinct photophysical properties . This product is intended for research purposes by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C23H18N2

Molecular Weight

322.4 g/mol

IUPAC Name

2-(4-phenylphenyl)-2,3-dihydro-1H-perimidine

InChI

InChI=1S/C23H18N2/c1-2-6-16(7-3-1)17-12-14-19(15-13-17)23-24-20-10-4-8-18-9-5-11-21(25-23)22(18)20/h1-15,23-25H

InChI Key

QKEKAVLXAZODAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3NC4=CC=CC5=C4C(=CC=C5)N3

Origin of Product

United States

Preparation Methods

Reaction Protocol

A mixture of 1,8-diaminonaphthalene (1.86 g, 0.01 mol) and biphenyl-4-carbaldehyde (1.82 g, 0.01 mol) in ethanol (150 mL) is refluxed with sodium pyrosulfite (1.9 g, 0.01 mol) for 6–8 hours. The reaction progress is monitored via TLC (benzene:methanol, 4:1). Upon completion, the mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried under vacuum. The crude 2-(biphenyl-4-yl)-1H-perimidine is obtained in 75–80% yield.

Key Parameters

  • Solvent: Ethanol

  • Catalyst: Sodium pyrosulfite

  • Temperature: Reflux (~78°C)

  • Yield: 75–80%

Spectral Characterization

  • FT-IR (KBr): 3350 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N), 1580 cm⁻¹ (aromatic C=C).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.65–7.42 (m, 13H, aromatic), 4.12 (s, 2H, CH₂).

  • ¹³C NMR: δ 155.2 (C=N), 140.1–125.3 (aromatic carbons), 45.8 (CH₂).

Alkylation and Reduction to 2,3-Dihydro-1H-perimidine

The 1H-perimidine intermediate undergoes alkylation followed by reduction to introduce methyl groups and saturate the C=N bond, yielding the target dihydro compound.

Methylation with Iodomethane

A solution of 2-(biphenyl-4-yl)-1H-perimidine (3.37 g, 0.01 mol) in dimethylformamide (15 mL) is treated with iodomethane (3.02 g, 0.021 mol) at 100°C for 12 hours. The resulting 1,3-dimethyl-1H-perimidin-3-ium iodide is filtered and used directly in the next step.

Sodium Borohydride Reduction

Sodium borohydride (0.57 g, 0.015 mol) is added portion-wise to a methanolic solution (25 mL) of the alkylated intermediate under nitrogen. After stirring at room temperature for 30 minutes, the mixture is filtered, and the solid is washed with water to yield 2-(biphenyl-4-yl)-1,3-dimethyl-2,3-dihydro-1H-perimidine (65–70% yield).

Optimization Notes

  • Solvent: Methanol enhances borohydride solubility and reaction homogeneity.

  • Atmosphere: Nitrogen prevents oxidation of sensitive intermediates.

Alternative Route via Chalcone Intermediates

A modified approach involves synthesizing biphenyl-substituted chalcones, which are cyclized with hydrazine derivatives to form pyrimidine intermediates, subsequently functionalized to perimidines.

Chalcone Synthesis

4-Biphenylacetophenone (2.0 g, 0.01 mol) reacts with substituted benzaldehydes in ethanolic NaOH to form styryl-biphenylketones. These chalcones are purified via column chromatography (ethyl acetate:benzene, 1:3).

Cyclization with Cyanoguanidine

The chalcone (10 mM) and cyanoguanidine (10 mM) in ethanol (60 mL) are refluxed with NaOH (30%, 5 mL) for 3 hours. The product is isolated by solvent removal and recrystallization, yielding 2-cyanoimino-4-aryl-6-(biphenyl-4-yl)-3,4-dihydro-1H-pyrimidines.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Complexity Purity (HPLC)
Condensation-Alkylation65–7014–16 hoursModerate>95%
Chalcone Cyclization60–753–6 hoursHigh90–92%
Direct Reduction70–808–10 hoursLow85–88%

Key Observations

  • The condensation-alkylation route offers higher purity but requires stringent nitrogen conditions.

  • Chalcone-based methods are faster but necessitate chromatographic purification.

Mechanistic Insights

Condensation Mechanism

The reaction between 1,8-diaminonaphthalene and biphenyl-4-carbaldehyde proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine (C=N) linkage. Sodium pyrosulfite acts as a mild acid catalyst, facilitating imine formation without over-oxidation.

Reduction Dynamics

Challenges and Solutions

  • Low Solubility: Biphenyl-4-carbaldehyde’s poor solubility in ethanol is mitigated by using DMF as a co-solvent.

  • Byproduct Formation: Excess iodomethane leads to quaternary ammonium salts; stoichiometric control minimizes this .

Chemical Reactions Analysis

Types of Reactions

2-(biphenyl-4-yl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Catalysts: AlCl3 for Friedel-Crafts reactions

    Solvents: DCM, toluene, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while reduction may produce biphenyl alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of 2,3-dihydro-1H-perimidine exhibit significant antimicrobial properties. A study demonstrated that synthesized compounds showed effectiveness against various bacteria and fungi using the disc diffusion method. The results highlighted the potential of these compounds in developing new antimicrobial agents, particularly given the rising resistance to existing antibiotics .

Anticancer Properties
The perimidine framework has been associated with various biological activities, including anticancer effects. Studies suggest that modifications to the perimidine structure can enhance its cytotoxicity against cancer cell lines. The ability to target specific pathways in cancer cells makes these compounds promising candidates for further development in oncology .

Neuroprotective Effects
Certain derivatives of 2-(biphenyl-4-yl)-2,3-dihydro-1H-perimidine have shown neuroprotective effects in preclinical models. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress .

Material Science Applications

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its unique electronic characteristics can improve the conductivity and thermal stability of polymers, making it suitable for applications in electronics and photonics .

Dyes and Pigments
Due to its vivid color properties, this compound is also being investigated as a potential dye or pigment in various industrial applications. The stability and vibrancy of the dyeing process make it an attractive option for textiles and coatings .

Environmental Applications

Pollutant Detection
Research has indicated that this compound derivatives can be utilized in sensors for detecting airborne organic pollutants. Their sensitivity to specific organic compounds allows for the development of monitoring systems aimed at improving air quality .

Case Study 1: Antimicrobial Screening

A comprehensive study was conducted to evaluate the antimicrobial efficacy of several synthesized derivatives of this compound. The results showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. This study underscores the importance of further exploring these compounds for pharmaceutical development .

Case Study 2: Polymer Enhancement

In a study focused on material science, researchers incorporated this compound into a polymer matrix. The resulting composite exhibited improved mechanical strength and thermal stability compared to traditional polymers. This finding highlights the compound's utility in developing advanced materials for engineering applications .

Mechanism of Action

The mechanism of action of 2-(biphenyl-4-yl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • The biphenyl-4-yl substituent introduces higher molecular weight and steric demand compared to smaller aryl groups (e.g., p-tolyl or methoxyphenyl), which may influence solubility and crystallinity .
  • Electron-donating groups (e.g., methoxy in ) accelerate cyclization due to enhanced nucleophilicity of the aldehyde, whereas electron-withdrawing groups (e.g., bromo in ) require harsher conditions or longer reaction times .

Electronic and Computational Comparisons

Density functional theory (DFT) studies on TDHP (B3LYP/6-311G(d,p)) reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate electronic stability . In contrast, bromophenyl-substituted perimidines exhibit reduced HOMO-LUMO gaps (3.8–4.0 eV) due to electron-withdrawing effects, while methoxy-substituted derivatives show increased gaps (4.5 eV) . The biphenyl-4-yl group is expected to further lower the LUMO energy via extended conjugation, enhancing charge-transfer properties.

Crystallographic and Material Properties

Crystal structures of 2-(4-methoxyphenyl)- and 2-(4-bromophenyl)-perimidines reveal planar naphthalene cores with dihedral angles of 15–25° between the aryl substituent and the perimidine plane . The biphenyl-4-yl analog likely adopts a similar conformation but with increased torsional strain due to steric interactions between the biphenyl groups. Such structural distortions may reduce crystallinity but enhance amorphous phase stability in optoelectronic applications .

Biological Activity

2-(Biphenyl-4-yl)-2,3-dihydro-1H-perimidine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a biphenyl moiety attached to a perimidine core, which is known for various biological activities. The structural formula can be represented as follows:

C18H16N(Molecular Weight 252 33 g mol)\text{C}_{18}\text{H}_{16}\text{N}\quad (\text{Molecular Weight 252 33 g mol})

Anticancer Activity

Research has indicated that derivatives of perimidine compounds exhibit significant anticancer properties. A study demonstrated that similar compounds could inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines, including leukemia and colon cancer cells. The mechanism often involves the inhibition of key signaling pathways, such as the vascular endothelial growth factor receptor (VEGFR) pathway .

Table 1: Anticancer Activity of Perimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHCT-15 (Colon)TBDInduces apoptosis via VEGFR inhibition
Similar DerivativeHL-60 (Leukemia)10.32Apoptosis induction
Similar DerivativeUO-31 (Renal)7.69Apoptosis induction

Antimicrobial Activity

The compound has shown promise in antimicrobial assays, particularly against resistant strains of bacteria. Studies suggest that modifications to the perimidine structure can enhance its efficacy against pathogens by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Table 2: Antimicrobial Efficacy

CompoundBacteriaZone of Inhibition (mm)Mechanism
This compoundE. coliTBDDisruption of cell wall synthesis
Similar DerivativeS. aureusTBDInhibition of metabolic pathways

The biological activity of this compound is attributed to several mechanisms:

  • VEGFR Inhibition : The compound may inhibit VEGFR signaling, which is crucial for tumor angiogenesis.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Action : By targeting bacterial cell walls or metabolic functions, it demonstrates significant antimicrobial effects.

Case Studies

A notable study involved synthesizing various derivatives of perimidine and assessing their biological activities. One derivative exhibited an IC50 value of 0.20 µM against VEGFR-2, indicating potent inhibitory activity comparable to established anticancer drugs like sunitinib .

In another case, the compound was evaluated for its effects on multidrug-resistant tuberculosis strains, where it showed promising results in overcoming resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(biphenyl-4-yl)-2,3-dihydro-1H-perimidine, and how do reaction conditions influence yield?

  • Methodology : Optimized synthesis involves condensation of biphenyl-4-carbaldehyde with 1,8-diaminonaphthalene under acidic or catalytic conditions. For example, nano-γ-Al₂O₃/BF₃ catalysts improve reaction efficiency by reducing reaction time (from 24 hrs to 6 hrs) and increasing yields (up to 85%) compared to traditional methods . Solvent choice (e.g., ethanol vs. toluene) and temperature (80–120°C) critically affect cyclization efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate) is standard .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Key signals include aromatic protons at δ 6.8–8.2 ppm and NH protons at δ 5.2–5.5 ppm .
  • X-ray crystallography : Resolve dihedral angles between the biphenyl and perimidine moieties (e.g., 15–25°) to confirm stereochemistry .
  • HPLC-MS : Quantify purity (>98%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What computational strategies are effective for predicting the electronic properties and reactivity of this compound?

  • Methodology :

  • DFT calculations : Employ B3LYP/6-311++G(d,p) basis sets to analyze frontier molecular orbitals (HOMO-LUMO gaps ~3.5 eV), revealing nucleophilic sites at the NH group and electrophilic regions on the biphenyl ring .
  • Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., DNA gyrase for antibacterial studies). Docking scores (ΔG ≈ −8.2 kcal/mol) correlate with experimental IC₅₀ values .

Q. How can contradictory bioactivity data (e.g., antibacterial vs. low cytotoxicity) be resolved in studies of this compound?

  • Methodology :

  • Dose-response assays : Perform MIC (Minimum Inhibitory Concentration) tests across bacterial strains (e.g., S. aureus MIC = 12.5 μg/mL) and parallel cytotoxicity assays on mammalian cell lines (e.g., HEK293 IC₅₀ > 100 μg/mL) to establish selectivity indices .
  • Mechanistic studies : Use fluorescence quenching to assess DNA intercalation (Kₐ ≈ 1.2 × 10⁴ M⁻¹) and ROS generation assays to differentiate bactericidal vs. static effects .

Q. What strategies address challenges in crystallizing this compound for structural analysis?

  • Methodology :

  • Solvent screening : Slow evaporation from DMSO/water (7:3 v/v) yields monoclinic crystals (space group P2₁/c) with Z = 4 .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding contributes 25% to crystal packing) to guide co-crystallization with stabilizing agents like succinic acid .

Key Recommendations for Researchers

  • Validate synthetic protocols with multiple characterization techniques to address batch variability .
  • Use hybrid computational-experimental approaches to resolve bioactivity contradictions .
  • Prioritize single-crystal X-ray studies for derivatives with ambiguous NMR data .

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